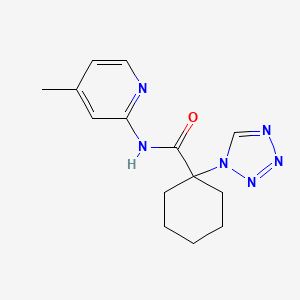

N-(4-methylpyridin-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Description

N-(4-Methylpyridin-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic carboxamide derivative characterized by a cyclohexanecarboxamide backbone substituted with a 4-methylpyridin-2-yl group and a 1H-tetrazol-1-yl moiety. The 4-methylpyridin-2-yl group contributes aromaticity and basicity, while the cyclohexane ring provides conformational rigidity. This structural combination suggests applications in agrochemical or pharmaceutical contexts, particularly given the prevalence of similar compounds in plant growth regulation and chelation chemistry .

Properties

Molecular Formula |

C14H18N6O |

|---|---|

Molecular Weight |

286.33 g/mol |

IUPAC Name |

N-(4-methylpyridin-2-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |

InChI |

InChI=1S/C14H18N6O/c1-11-5-8-15-12(9-11)17-13(21)14(6-3-2-4-7-14)20-10-16-18-19-20/h5,8-10H,2-4,6-7H2,1H3,(H,15,17,21) |

InChI Key |

NUCIFMXRFGCORC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C2(CCCCC2)N3C=NN=N3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound shares structural motifs with several synthetic auxins and carboxamide derivatives. Key comparisons include:

- Tetrazole vs. Thiourea: The tetrazole group in the target compound replaces the thiourea moiety in H2L1–H2L7. Thiourea derivatives exhibit strong metal-binding due to sulfur and nitrogen donors, whereas tetrazole’s nitrogen-rich structure may favor hydrogen bonding or ionic interactions, altering solubility and bioactivity .

- Pyridinyl vs. Phenoxy Groups: Compound 533 (2,4-dichlorophenoxy) and the target compound’s 4-methylpyridin-2-yl group both confer aromaticity, but the pyridinyl group’s basicity could enhance solubility in acidic environments compared to phenoxy derivatives .

Physicochemical Properties

- The tetrazole group may lower melting points compared to aryl amino derivatives due to reduced crystallinity .

Research Findings and Implications

- Synthesis Methods : The target compound can be synthesized via condensation of cyclohexanecarbonyl isothiocyanate with amines, analogous to H2L1–H2L9, but requires careful handling to avoid tetrazole-related byproducts .

- For example, coumarin-tetrazole hybrids () exhibit antimicrobial properties, suggesting avenues for testing the target compound in similar assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.